Biotin-PEG6-CH2COOH

Description

Biotin-PEG6-CH2COOH is a scientifically significant molecule characterized by a biotin (B1667282) head, a hexaethylene glycol (PEG6) spacer, and a terminal carboxymethyl (CH2COOH) group. Its molecular formula is C25H45N3O10S, and it has a molecular weight of 579.7 g/mol . purepeg.comnih.govbroadpharm.com The CAS number for this compound is 1352814-10-8. broadpharm.comnanosoftpolymers.com

Table 1: Chemical Properties of Biotin-PEG6-CH2COOH

| Property | Value |

|---|---|

| Molecular Formula | C25H45N3O10S |

| Molecular Weight | 579.7 g/mol |

| CAS Number | 1352814-10-8 |

Biotin-poly(ethylene glycol) conjugates are widely utilized in various research fields, including diagnostics, drug delivery, and bioconjugation. axispharm.comaxispharm.commsesupplies.com The core of their utility lies in the exceptionally strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) or streptavidin. nih.govprecisepeg.com This interaction is one of the strongest known in nature, making it an ideal system for securely linking different molecular entities. thermofisher.com

The inclusion of a PEG spacer in these conjugates offers several advantages. The PEG chain is hydrophilic, which enhances the water solubility of the entire molecule and any biomolecule it is attached to. broadpharm.combroadpharm.com This property is particularly beneficial when working with hydrophobic molecules or in aqueous biological environments. broadpharm.com Furthermore, the flexible PEG linker acts as a spacer arm, which minimizes steric hindrance between the biotin moiety and its binding partner, as well as between conjugated molecules. precisepeg.com This spatial separation ensures that the biotin can efficiently bind to avidin or streptavidin without interference. thermofisher.commdpi.com Research has shown that longer PEG spacers can improve the accessibility of biotin for binding, leading to more efficient capture of avidin-tagged molecules. mdpi.com

Biotin-PEG conjugates are instrumental in the development of sensitive detection assays, such as ELISA, and for the affinity purification of proteins and other biomolecules. axispharm.com They are also key components in targeted drug delivery systems, where the biotin acts as a targeting ligand to direct therapeutic agents to cells that overexpress biotin receptors. nih.govresearchgate.net In materials science, these conjugates are used to functionalize surfaces, creating biocompatible coatings that can specifically capture proteins or cells. polysciences.comfrontiersin.org The PEG component in these applications helps to reduce non-specific binding of other proteins to the surface, leading to cleaner and more specific interactions. acs.org

The terminal carboxylic acid (-COOH) group on Biotin-PEG6-CH2COOH is a critical functional handle for covalent conjugation to other molecules. nanosoftpolymers.compolysciences.comcreativepegworks.com This reactive group allows for the stable attachment of the biotin-PEG linker to a wide range of biomolecules and surfaces that possess primary amine groups (-NH2), such as proteins, peptides, and modified oligonucleotides. biochempeg.combiochempeg.com

The conjugation is typically achieved through amide bond formation, a robust and common reaction in bioconjugation chemistry. lumiprobe.com This reaction is often facilitated by the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS). lumiprobe.complos.org The carboxylic acid is first activated by these reagents to form a more reactive intermediate, which then readily reacts with an amine to form a stable amide linkage. lumiprobe.com

This ability to form stable covalent bonds is essential for creating well-defined and durable bioconjugates. For instance, in the development of targeted therapies, a cytotoxic drug can be covalently linked to the carboxylic acid end of Biotin-PEG6-CH2COOH. The resulting conjugate can then be introduced into a biological system where the biotin moiety directs the drug to cancer cells. Similarly, in the creation of biosensors, the carboxylic acid can be used to immobilize the biotin-PEG linker onto a sensor surface that has been functionalized with amine groups. researchgate.net Subsequent binding of streptavidin-conjugated reporter molecules can then be used to generate a detectable signal. polysciences.com The presence of the carboxylic acid, therefore, provides a versatile and reliable method for incorporating the powerful biotin-streptavidin recognition system into a diverse array of research applications. biochempeg.com

Properties

Molecular Formula |

C24H43N3O10S |

|---|---|

Molecular Weight |

565.7 g/mol |

IUPAC Name |

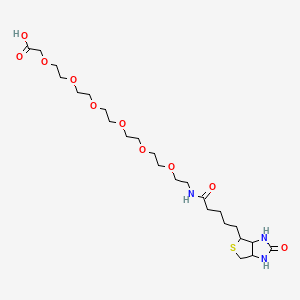

2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C24H43N3O10S/c28-21(4-2-1-3-20-23-19(18-38-20)26-24(31)27-23)25-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-22(29)30/h19-20,23H,1-18H2,(H,25,28)(H,29,30)(H2,26,27,31) |

InChI Key |

OSYIWVPFILFDIG-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O)NC(=O)N2 |

Origin of Product |

United States |

Synthetic Routes and Methodologies for Biotin Peg Carboxylic Acid Derivatives

General Principles of Biotin-PEG Conjugation Chemistry

The conjugation of biotin (B1667282) to a poly(ethylene glycol) chain involves a series of well-established chemical reactions. The fundamental principle lies in activating the carboxylic acid group of biotin to facilitate its reaction with a functional group on the PEG molecule.

To form a stable amide bond between biotin and a PEG linker, the carboxylic acid of biotin must first be activated. Several common strategies are employed for this purpose:

N-hydroxysuccinimide (NHS) esters: This is one of the most widely used methods for amine-reactive biotinylation. researchgate.netnih.gov The carboxylic acid of biotin is reacted with N-hydroxysuccinimide to form a Biotin-NHS ester. This ester is highly reactive towards primary amines, forming a stable amide bond and releasing NHS as a byproduct. nih.govwindows.net The reaction is typically carried out in organic solvents like DMSO or DMF and then diluted in an amine-free aqueous buffer at a pH of 7-9. windows.net

N,N′-Dicyclohexylcarbodiimide (DCC)/NHS chemistry: In this two-step, one-pot reaction, DCC is used as a coupling agent to activate the carboxyl group of biotin. researchgate.net The addition of NHS traps the activated biotin as an NHS ester, which then reacts with an amine-terminated PEG. This method is effective but can produce a dicyclohexylurea (DCU) byproduct that may be difficult to remove. researchgate.net

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)/NHS chemistry: EDC is a water-soluble carbodiimide (B86325) that activates carboxyl groups to form a reactive O-acylisourea intermediate. gbiosciences.comthermofisher.com This intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of NHS stabilizes the activated carboxyl group by converting it to an NHS ester, which is more resistant to hydrolysis and reacts efficiently with primary amines. gbiosciences.com This method is often preferred for reactions in aqueous solutions. thermofisher.com

| Activation Method | Reagents | Key Features | Common Byproducts |

|---|---|---|---|

| NHS Esters | Biotin, N-hydroxysuccinimide (NHS) | Highly reactive towards primary amines; forms stable amide bonds. nih.govwindows.net | N-hydroxysuccinimide |

| DCC/NHS Chemistry | Biotin, N,N′-Dicyclohexylcarbodiimide (DCC), NHS | Effective coupling agent; two-step, one-pot reaction. researchgate.net | Dicyclohexylurea (DCU) researchgate.net |

| EDC/NHS Chemistry | Biotin, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), NHS | Water-soluble carbodiimide; suitable for aqueous reactions. gbiosciences.comthermofisher.com | N-acylisourea (hydrolyzed), NHS |

Once biotin is activated, it can be conjugated to a PEG chain functionalized with a suitable reactive group. The choice of the functional group on the PEG linker determines the type of chemical bond formed:

Amine-Terminated PEG: This is the most common approach, where an activated biotin (e.g., Biotin-NHS) reacts with an amine-terminated PEG (H2N-PEG-COOH) to form a stable amide bond. nih.gov This reaction is efficient and widely used in the synthesis of Biotin-PEG-COOH derivatives.

Thiol-Terminated PEG: For conjugation to thiol-terminated PEG (HS-PEG-COOH), biotin is typically functionalized with a maleimide (B117702) group to create Biotin-PEG-Maleimide. axispharm.com The maleimide group reacts specifically with the thiol group to form a stable thioether bond. creativepegworks.com Alternatively, a thiol-PEG can react with a maleimide-activated biotin. nih.gov

Hydroxyl-Terminated PEG: While less common for direct biotin conjugation, hydroxyl-terminated PEG can be used. The hydroxyl group can be activated, for instance, by converting it to a better leaving group, to then react with an appropriate biotin derivative.

Specific Synthetic Approaches for Biotin-PEG6-CH2COOH

The synthesis of a specific derivative like Biotin-PEG6-CH2COOH involves a multi-step process that utilizes a defined oligomeric PEG as a starting material and requires precise functional group transformations.

The synthesis of Biotin-PEG6-CH2COOH begins with a discrete, monodisperse hexaethylene glycol derivative. msesupplies.com Using a defined oligomer like hexaethylene glycol ensures the final product has a precise PEG chain length, which is crucial for applications where molecular weight and spacer arm length are critical parameters. nih.gov The synthesis often starts with a protected form of the oligomeric PEG, such as OH-PEG6-tBu, where one terminus is a hydroxyl group and the other is a tert-butyl protected carboxylic acid. google.com

A patent describes a synthetic route involving several key transformations: google.com

Sulfonylation: The terminal hydroxyl group of the PEG starting material is activated by converting it into a good leaving group, typically by reaction with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride).

Ammonification: The sulfonated PEG is then reacted with an amine source to introduce a primary amine group, yielding an amino-PEG derivative.

Condensation: The newly formed amine group on the PEG chain is reacted with an activated form of biotin (e.g., Biotin-NHS) to form a stable amide bond, resulting in Biotin-PEG6-tBu.

Hydrolysis: The final step is the deprotection of the carboxylic acid group. The tert-butyl ester is hydrolyzed, typically using an acid like trifluoroacetic acid, to yield the final product, Biotin-PEG6-COOH. google.com

| Step | Transformation | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Sulfonylation | Tosyl chloride or Mesyl chloride | Tosylated or Mesylated PEG |

| 2 | Ammonification | Ammonia or an amine source | Amino-PEG |

| 3 | Condensation | Activated Biotin (e.g., Biotin-NHS) | Protected Biotin-PEG-Ester |

| 4 | Hydrolysis | Trifluoroacetic acid (TFA) | Biotin-PEG-COOH |

Control of PEGylation Degree and Biotinylation Stoichiometry in Conjugate Synthesis

Controlling the degree of PEGylation and the stoichiometry of biotinylation is crucial for the synthesis of well-defined bioconjugates with consistent properties.

The degree of PEGylation , which refers to the number of PEG chains attached to a molecule, can be controlled by several factors. When conjugating to proteins, the molar ratio of the PEGylating agent to the protein is a key parameter. windows.net By adjusting this ratio, the average number of attached PEG chains can be modulated. For example, a 20-fold molar excess of biotin-PEG-NHS to an antibody typically results in 4-6 biotin groups per antibody molecule. windows.net The reaction conditions, such as pH, temperature, and reaction time, also play a significant role.

Biotinylation stoichiometry refers to the number of biotin molecules per conjugate. In the synthesis of discrete molecules like Biotin-PEG6-CH2COOH, the stoichiometry is inherently controlled by using a 1:1 reaction of a mono-functionalized PEG and a mono-activated biotin. However, when biotinylating larger molecules with multiple reactive sites (e.g., proteins with multiple lysine (B10760008) residues), achieving a precise stoichiometry can be challenging. Methods to control this include limiting the molar excess of the biotinylating reagent and optimizing reaction conditions. windows.net For avidin (B1170675) and streptavidin, which have four biotin-binding sites, controlling the stoichiometry is essential to avoid statistical mixtures of products. mpg.de Specialized techniques, such as using iminobiotin-polyhistidine tags, allow for the separation and purification of conjugates with a precise number of biotin molecules. mpg.de

The extent of biotin incorporation can be quantified using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which relies on the displacement of the HABA dye from avidin by biotin. windows.net

Purification Techniques for Biotin-PEG Conjugates (e.g., High-Performance Liquid Chromatography (HPLC), Dialysis, Filtration)

The successful synthesis of Biotin-PEG conjugates necessitates robust purification strategies to isolate the desired product from unreacted starting materials, byproducts, and other impurities. The choice of purification method is dictated by the scale of the synthesis, the nature of the conjugate (e.g., biotin-PEGylated protein, small molecule, or nanoparticle), and the required final purity. Common techniques employed for the purification of Biotin-PEG conjugates include High-Performance Liquid Chromatography (HPLC), dialysis, and various filtration methods. thermofisher.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and efficient separation technique used for the analysis and purification of Biotin-PEG conjugates. It separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a liquid solvent). ptfarm.pl This method is particularly valuable for separating PEGylated isomers, which may differ by the number or location of attached PEG chains.

Key HPLC Modalities for Biotin-PEG Conjugates:

Reversed-Phase HPLC (RP-HPLC): This is a widely used technique for purifying peptides, small proteins, and other biotinylated compounds. nih.gov Separation is based on the hydrophobicity of the molecules. A non-polar stationary phase (like C18) is used with a polar mobile phase. nih.gov

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge. The attachment of PEG chains can alter the surface charge of a protein, allowing for the separation of PEGylated conjugates from their unmodified counterparts.

Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of a molecule, SEC is effective at removing smaller, unreacted PEG molecules and other low-molecular-weight byproducts.

HPLC is recognized for its high sensitivity, selectivity, and reproducibility, making it suitable for both analytical quantification and preparative purification of Biotin-PEG compounds. ptfarm.pl

Table 1: Comparison of Common HPLC Modes for Biotin-PEG Conjugate Purification

| HPLC Mode | Principle of Separation | Primary Application for Biotin-PEG Conjugates | Key Advantages |

|---|---|---|---|

| Reversed-Phase (RP-HPLC) | Hydrophobicity | Purification of biotinylated peptides and small molecules; separation of positional isomers. nih.gov | High resolution; widely applicable. |

| Ion-Exchange (IEX) | Net Surface Charge | Separation of PEGylated proteins from unreacted proteins. | High capacity; separation of charge-based isomers. |

| Size-Exclusion (SEC) | Hydrodynamic Radius (Size) | Removal of unreacted PEG and low-molecular-weight impurities. | Gentle conditions; predictable separation based on size. |

Dialysis

Dialysis is a classic and widely used technique for removing small, unwanted molecules from solutions containing macromolecules, such as proteins or nucleic acids. thermofisher.com The principle relies on selective and passive diffusion across a semi-permeable membrane. thermofisher.comresearchgate.net The sample is placed inside a dialysis bag or cassette made of a membrane with a specific molecular weight cutoff (MWCO). thermofisher.com This is then submerged in a large volume of a buffer solution, known as the dialysate. thermofisher.com Small molecules, such as unreacted Biotin-PEG-NHS esters or salts, can freely pass through the membrane pores into the dialysate, while the larger, desired Biotin-PEG conjugate is retained within the bag. thermofisher.comucla.edu

To ensure the complete removal of contaminants, the dialysate is typically changed several times over a period ranging from hours to overnight. thermofisher.comucla.edunuim.ie This process is not only crucial for removing unreacted labeling reagents but also for buffer exchange to prepare the conjugate for subsequent applications or storage. thermofisher.comucla.edu For instance, the removal of unreacted NHS-biotin may require a 48-hour dialysis with four buffer changes. nuim.ie

Filtration

Filtration techniques separate molecules based on size and are commonly used for the purification and concentration of Biotin-PEG conjugates. mdpi.comresearchgate.net

Ultrafiltration: This method uses a pressure gradient to force a solution through a semi-permeable membrane, retaining larger molecules while smaller molecules and solvent pass through. mdpi.com It is an effective method for concentrating the purified conjugate and can also be used for buffer exchange in a process called diafiltration. Centrifugal filter units are frequently used for this purpose on a laboratory scale. mdpi.com

Gel Filtration (Desalting): Also known as desalting chromatography, this is a form of size-exclusion chromatography. It is a rapid method for removing small molecules like salts or unreacted biotin from a protein or other macromolecular conjugate solution. ucla.edu While effective, it can sometimes lead to sample dilution and some loss of the product on the column compared to dialysis. ucla.edu

These techniques are often used as a final "polishing" step or as a more rapid alternative to dialysis for buffer exchange. ucla.eduwindows.net

Table 2: Overview of Purification Techniques for Biotin-PEG Conjugates

| Technique | Primary Function | Typical Application | Advantages | Limitations |

|---|---|---|---|---|

| HPLC | High-resolution separation and analysis. | Isolating specific PEGylated isomers; analytical quality control. | High sensitivity and selectivity. | Requires specialized equipment; can be complex to develop methods. |

| Dialysis | Removal of small molecule impurities; buffer exchange. thermofisher.com | Removing unreacted biotin, salts, and other low MW contaminants from biotinylated proteins. thermofisher.comucla.edu | Gentle on samples; effective for large volume differences. researchgate.net | Time-consuming (can take up to 48 hours). nuim.ie |

| Filtration (Ultrafiltration/Gel Filtration) | Concentration of sample; buffer exchange; removal of small molecules. ucla.edumdpi.com | Rapid desalting; concentrating the final product. ucla.eduwindows.net | Fast processing time. windows.net | Potential for sample loss on the membrane or column. ucla.edu |

Advanced Characterization Techniques for Biotin Peg6 Ch2cooh and Its Bioconjugates

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental for providing direct evidence of the molecular structure and the presence of specific functional groups within the Biotin-PEG6-CH2COOH molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Biotin-PEG6-CH2COOH. By analyzing the chemical shifts, integration, and multiplicity of proton signals, it is possible to verify the presence of all key components of the molecule: the biotin (B1667282) moiety, the polyethylene (B3416737) glycol (PEG) linker, and the terminal carboxymethyl group.

The ¹H-NMR spectrum provides a distinct fingerprint of the molecule. Protons on the biotin ring system, particularly those associated with the ureido ring, appear at characteristic downfield shifts. researchgate.net For instance, the urea (B33335) protons are often observed around 6.6 ppm. researchgate.net The extensive series of repeating ethylene (B1197577) oxide units (-OCH₂CH₂-) in the PEG linker generates a prominent, highly integrated signal, typically around 3.6 ppm. researchgate.net The protons of the methylene (B1212753) group adjacent to the terminal carboxylic acid (–CH₂COOH) can also be identified, confirming the presence of the reactive handle for conjugation.

| Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Urea Protons (Biotin) | ~6.6 - 6.7 |

| Methine Protons (Biotin Ring) | ~3.9 - 4.4 |

| PEG Backbone (-OCH₂CH₂-) | ~3.6 |

| Methylene Protons adjacent to Carboxylic Acid (-CH₂COOH) | ~4.0 |

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to confirm the presence of key functional groups within the Biotin-PEG6-CH2COOH structure. The technique works by detecting the absorption of infrared radiation by specific molecular vibrations.

The FT-IR spectrum of a biotin-PEG conjugate will display several characteristic absorption bands. A very strong and prominent peak, characteristic of the C-O-C ether stretch of the PEG backbone, is typically observed around 1100 cm⁻¹. nih.gov The biotin moiety contributes distinct peaks, including N-H stretching vibrations from the ureido group (around 3300 cm⁻¹) and a strong carbonyl (C=O) stretching peak from the cyclic urea around 1710 cm⁻¹. researchgate.net The terminal carboxylic acid group will also exhibit a characteristic C=O stretch (often overlapping with the biotin carbonyl) and a broad O-H stretch. researchgate.net The presence of these specific bands provides qualitative confirmation of the successful synthesis of the target molecule. nih.govresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Ureido group of Biotin) | Stretching | ~3300 |

| C-H (Aliphatic) | Stretching | ~2880 - 2950 |

| C=O (Carboxylic Acid & Ureido group) | Stretching | ~1700 - 1720 |

| C-O-C (PEG Ether Linkage) | Stretching | ~1100 (Strong) |

Mass spectrometry (MS) is a powerful analytical technique that provides precise molecular weight information, confirming the identity and integrity of Biotin-PEG6-CH2COOH and its bioconjugates.

Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-TOF) MS is particularly well-suited for analyzing polymers and large biomolecules. For Biotin-PEG6-CH2COOH, MALDI-TOF can verify the molecular mass of the parent molecule, which should correspond to its calculated chemical formula. bath.ac.uk When analyzing bioconjugates, such as a protein modified with the reagent, MALDI-TOF can determine the molecular weight of the resulting conjugate. nih.gov This allows for the calculation of the degree of labeling—that is, the number of biotin-PEG units attached to each protein molecule. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. nih.govspringernature.com This is an essential tool for analyzing the purity of the Biotin-PEG6-CH2COOH reagent and for the detailed characterization of its bioconjugates. nih.gov LC/MS can confirm the accurate mass of the conjugate and can be used in tandem MS (MS/MS) experiments to identify the specific site of modification on a peptide or protein. nih.govspringernature.com Studies have shown that biotinylation can increase the hydrophobicity and reduce the charge state of peptides, which are important considerations for LC/MS analysis. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₅H₄₅N₃O₁₀S |

| Molecular Weight (MW) | 579.71 g/mol |

Chromatographic and Electrophoretic Approaches

Chromatographic methods are the gold standard for assessing the purity of Biotin-PEG6-CH2COOH and for characterizing the size and distribution of its bioconjugates.

High-Performance Liquid Chromatography (HPLC) is the primary technique used to determine the purity of the Biotin-PEG6-CH2COOH reagent. Reverse-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is most commonly employed. The sample is injected into a column (typically a C18 column) and eluted with a gradient of an organic solvent (like acetonitrile) and water. ptfarm.pl

A pure sample of Biotin-PEG6-CH2COOH will ideally produce a single, sharp, and symmetrical peak in the chromatogram at a characteristic retention time. The area under this peak is proportional to the concentration, allowing for quantification. The presence of additional peaks would indicate impurities or degradation products. The method's linearity, accuracy, and reproducibility are established to validate it for routine quality control. ptfarm.pl

| Parameter | Typical Condition |

|---|---|

| Column | C18, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~200-220 nm |

| Elution | Gradient |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. youtube.com While Biotin-PEG6-CH2COOH itself is a monodisperse compound with a defined molecular weight, GPC becomes crucial for characterizing its bioconjugates, especially when linked to macromolecules like proteins or large polymers. jenkemusa.com

GPC analysis of a biotin-PEGylated protein can confirm the formation of the conjugate by showing a shift to a higher apparent molecular weight (i.e., a shorter retention time) compared to the unconjugated protein. jenkemusa.com It is also highly effective for detecting the presence of aggregates (very high molecular weight species) or fragments (lower molecular weight species) in the final bioconjugate preparation. The technique provides key data on the molecular weight distribution, including the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn), which is a measure of the broadness of the molecular weight distribution. jenkemusa.com For a pure, monodisperse bioconjugate, the PDI would be close to 1.0.

| Parameter | Description |

|---|---|

| Weight-Average Molecular Weight (Mw) | The average molecular weight where larger molecules contribute more significantly. |

| Number-Average Molecular Weight (Mn) | The ordinary arithmetic mean of the molecular weights of the individual macromolecules. |

| Polydispersity Index (PDI) | A measure of the heterogeneity of sizes of molecules in the sample (Mw/Mn). A value of 1.0 indicates a monodisperse sample. |

Biophysical Techniques for Conjugate Behavior Analysis

Beyond confirming the covalent attachment, it is crucial to understand how conjugation with Biotin-PEG6-CH2COOH affects the biophysical properties of the target molecule or nanoparticle.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to assess the secondary and tertiary structure of proteins. researchgate.netucdavis.edu When a protein is conjugated with Biotin-PEG6-CH2COOH, CD analysis is essential to determine if the modification has induced any significant conformational changes that could impact its biological activity. nih.gov

The far-UV region of the CD spectrum (typically 190-260 nm) provides information about the protein's secondary structure (α-helices, β-sheets, turns, and random coils). researchgate.net For many proteins, studies have shown that PEGylation does not significantly alter the secondary structure. nih.govresearchgate.net The CD spectra of the native and PEGylated protein often appear nearly identical, indicating that the structural integrity of the protein is maintained post-conjugation. nih.gov However, in some cases, a minor loss of α-helical content has been observed. nih.gov

Analysis of the near-UV CD spectrum can provide insights into the tertiary structure by probing the environment of aromatic amino acid residues. researchgate.net The goal is to ensure that the protein's native fold, which is critical for its function, remains intact after the attachment of the Biotin-PEG6-CH2COOH linker.

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions. bioradiations.com In the context of Biotin-PEG6-CH2COOH, SPR is invaluable for confirming the functional integrity of the biotin moiety and quantifying its binding kinetics to streptavidin or avidin (B1170675). nih.gov

In a typical SPR experiment, streptavidin is immobilized on the surface of a sensor chip. biosensingusa.combiosensingusa.com A solution containing the Biotin-PEG6-CH2COOH conjugate (e.g., a biotin-PEG-protein) is then flowed over the surface. The binding of the biotinylated conjugate to the immobilized streptavidin causes a change in the refractive index at the sensor surface, which is detected as a response in the sensorgram. bioradiations.com

This analysis provides:

Confirmation of Functionality: A binding response confirms that the biotin group is accessible and active.

Kinetic Data: By analyzing the association and dissociation phases of the binding curve, key kinetic parameters can be determined. bioradiations.combiosensingusa.com The interaction between biotin and streptavidin is known for its extremely high affinity, characterized by a fast association rate and a very slow dissociation rate. bioradiations.comresearcher.life

Table 3: Typical Kinetic Parameters for the Biotin-Streptavidin Interaction Measured by SPR

| Parameter | Symbol | Typical Value Range | Significance |

|---|---|---|---|

| Association Rate Constant | k_a | 10^5 to 10^7 M⁻¹s⁻¹ | Measures the rate at which the biotinylated conjugate binds to the immobilized streptavidin. biosensingusa.com |

| Dissociation Rate Constant | k_d | 10⁻³ to 10⁻⁶ s⁻¹ | Measures the rate at which the bound complex dissociates. The very low value reflects the high stability of the interaction. biosensingusa.com |

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to visualize the morphology, size, and shape of nanomaterials. When nanoparticles are functionalized with Biotin-PEG6-CH2COOH, TEM is employed to confirm that the coating process has not induced aggregation or significantly altered the nanoparticle's core structure. nih.govresearchgate.net

While the inorganic core of a nanoparticle is readily visible with TEM, directly visualizing the thin organic layer of Biotin-PEG6-CH2COOH on the surface is challenging due to its low electron density and small size. chemrxiv.orgsciltp.com However, the presence of the ligand shell can often be inferred. A well-dispersed sample of nanoparticles post-functionalization suggests that the PEG component is providing steric stabilization, preventing aggregation. semanticscholar.org In some high-resolution images, a faint halo or layer around the nanoparticle core may be observed, providing evidence of the surface coating. researchgate.net

Advanced TEM techniques, such as using graphene liquid cells, are being developed to better visualize surface ligands in their native liquid environment, overcoming the limitations of traditional TEM which requires high vacuum conditions. researchgate.netsciencelink.net

Table 4: Morphological Analysis of Nanoparticles Using TEM Before and After Biotin-PEG6-CH2COOH Functionalization

| Parameter | Before Functionalization | After Functionalization | Interpretation |

|---|---|---|---|

| Size & Shape | Characterized by a defined average diameter and morphology (e.g., spherical, rod-like). nih.gov | Core size and shape should remain unchanged. nih.gov | Confirms the integrity of the nanoparticle core during the conjugation process. |

| Dispersion | May show some degree of aggregation depending on the native surface chemistry. | Nanoparticles should appear well-dispersed with increased inter-particle distance. | Indicates successful surface coating with the PEG linker, which provides stability. |

| Surface Layer | Sharp, defined edges of the nanoparticle core. | A subtle, low-contrast halo may be visible around the core, representing the ligand shell. researchgate.net | Suggests the presence of the Biotin-PEG6-CH2COOH ligand on the nanoparticle surface. |

Functionalization Strategies and Linker Design Principles

Reactivity of the Terminal Carboxylic Acid Moiety for Amine Conjugation

The terminal carboxylic acid group (-CH2COOH) of Biotin-PEG6-CH2COOH is a key functional handle for covalent attachment to molecules containing primary amine groups, such as proteins, peptides, and amine-modified surfaces. This reaction typically proceeds via an amide bond formation, which is a stable and widely used linkage in bioconjugation.

To facilitate this conjugation, the carboxylic acid group usually requires activation. A common method involves the use of carbodiimide (B86325) chemistry, specifically employing reagents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS nanopartz.comnih.govpapyrusbio.com. EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate can then react directly with a primary amine to form a stable amide bond, releasing a urea (B33335) byproduct papyrusbio.com. The addition of NHS or Sulfo-NHS stabilizes the O-acylisourea intermediate, forming an NHS ester, which is more resistant to hydrolysis and enhances the efficiency of amine coupling papyrusbio.comrsc.org. This EDC/NHS chemistry is a cornerstone for conjugating molecules with carboxylic acid functionalities to amine-containing targets, creating robust bioconjugates nanopartz.comnih.govbiologixgroup.com.

Role of Poly(ethylene glycol) Spacer Length and Architecture in Bioconjugation

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, specifically a chain of six ethylene (B1197577) oxide units (PEG6) in Biotin-PEG6-CH2COOH, plays a critical role in optimizing bioconjugation outcomes. PEG is a hydrophilic, flexible, and biocompatible polymer that imparts several advantageous properties to conjugates chempep.comchempep.comissuu.com.

Impact on Steric Hindrance and Biotin-Avidin/Streptavidin Binding Affinity

The PEG spacer in Biotin-PEG6-CH2COOH acts to increase the distance between the biotin (B1667282) moiety and the molecule to which it is conjugated. This increased separation is vital for minimizing steric hindrance, ensuring that the biotin molecule remains accessible for binding to avidin (B1170675) or streptavidin chempep.comthermofisher.comsigmaaldrich.com. The biotin-binding site on avidin is located within a pocket, and a sufficiently long spacer arm helps to orient the biotin correctly for optimal interaction thermofisher.com. Without an adequate spacer, the biotin could be sterically blocked by the conjugated molecule or by other nearby biotin molecules, leading to reduced binding affinity or complete loss of binding sigmaaldrich.comacs.org. Studies have shown that longer PEG spacers can enhance the sensitivity of detection assays by making more biotin molecules available for binding to avidin conjugates sigmaaldrich.comthermofisher.com. However, very long PEG chains might also increase the risk of nonspecific binding thermofisher.com. The PEG6 spacer in Biotin-PEG6-CH2COOH strikes a balance, providing sufficient length to reduce steric hindrance while maintaining a manageable molecular size.

Multi-Anchor Linker Designs for Enhanced Conjugate Stability

While Biotin-PEG6-CH2COOH is a single-anchor linker, the principles of multi-anchor linker design are relevant to understanding advanced bioconjugation strategies. Multi-anchor linkers, such as those employing dithiol or trithiol groups, are designed to attach a molecule to a surface or another molecule at multiple points simultaneously escholarship.orgresearchgate.net. This multivalent attachment significantly enhances the stability of the conjugate, making it more resistant to dissociation or displacement. For example, trithiol anchors have been shown to provide robust bioconjugation onto gold surfaces, leading to highly stable DNA sensor platforms researchgate.net.

In contrast, Biotin-PEG6-CH2COOH functions as a single-anchor linker, forming a single covalent bond via its carboxylic acid group. The stability of the conjugate primarily relies on the strength of this amide bond and the affinity of the biotin-streptavidin interaction. While not a multi-anchor linker itself, understanding multi-anchor designs highlights the importance of linker architecture in achieving maximal conjugate stability, a factor that can be considered when designing more complex bioconjugation systems where Biotin-PEG6-CH2COOH might be one component.

Research Applications of Biotin Peg6 Ch2cooh in Advanced Scientific Disciplines

Functionalization of Nanocarriers for Targeted Biological Delivery Research

Polymeric Nanoparticles (e.g., Poly(lactic-co-glycolic acid) (PLGA), PEG-Poly(ε-caprolactone) (PCL)) for Controlled Release and Cellular Uptake Mechanisms

Enhanced Internalization and Accumulation Studies in in vitro and in vivo Animal Model Systems

Biotin-PEG6-CH2COOH has been instrumental in studies investigating cellular uptake mechanisms and in vivo accumulation. The PEG linker generally improves solubility and reduces non-specific interactions, while the biotin (B1667282) moiety can engage specific cellular uptake pathways. Research has shown that biotin conjugates, particularly those with PEG linkers, can exhibit competitive inhibition with free biotin, suggesting involvement of biotin transporters like the sodium-dependent multivitamin transporter (SMVT) nih.gov. Studies have indicated that biotin-PEG conjugates can be effectively internalized by cells, with uptake rates being influenced by the presence of free biotin nih.govresearchgate.net. For instance, in studies with PEGylated nanoparticles, the biotin moiety has been shown to mediate selective accumulation in biotin receptor-overexpressed cancer cells via receptor-mediated endocytosis, leading to enhanced therapeutic efficacy researchgate.netrsc.org. In vivo, the PEG chain contributes to longer circulation times, potentially allowing for greater accumulation at target sites dovepress.comacs.org. While specific quantitative data for Biotin-PEG6-CH2COOH in these exact contexts might vary, the general principles of PEGylated biotinylation suggest enhanced internalization and accumulation through receptor-mediated pathways or improved circulation pharmacokinetics researchgate.netrsc.orgdovepress.com.

Liposomes and Micelles for Encapsulation and Delivery Research

The incorporation of Biotin-PEG6-CH2COOH into liposomal and micellar formulations is a key strategy for developing targeted drug delivery systems. By functionalizing the surface of these nanocarriers with Biotin-PEG6-CH2COOH, researchers aim to enhance their specificity towards cells or tissues expressing biotin receptors researchgate.netdovepress.com. The biotin-PEG-DSPE (distearoylphosphatidyl ethanolamine) conjugate, for example, has been used to create nanostructured lipid carriers (NLCs) with improved stability and drug encapsulation efficiency, reaching up to 89.87 ± 0.42% for disulfiram (B1670777) researchgate.net. These biotinylated nanocarriers have demonstrated enhanced cellular uptake, with internalization efficacy reported as high as 93% in specific cell lines compared to non-targeted counterparts dovepress.com. In vivo studies have shown that such biotin-functionalized nanocarriers accumulate extensively in tumors, effectively inhibiting tumor growth researchgate.net. The PEG component of the linker is crucial for preventing opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time and improving the chances of reaching the target site dovepress.comacs.orgbeilstein-journals.org.

Surface Functionalization Strategies for Enhanced Selectivity and Reduced Non-Specific Adsorption

Biotin-PEG6-CH2COOH serves as an effective surface modifier to enhance selectivity and minimize non-specific adsorption in various bioanalytical and biomaterial applications. The PEG chain acts as a flexible spacer, creating a hydrophilic barrier that repels proteins and other biomolecules, thus reducing non-specific binding acs.orgbeilstein-journals.org. This "stealth" effect is critical for applications like biosensors, microarrays, and diagnostic assays where minimizing background signal is paramount. When immobilized on surfaces, such as glass slides or nanoparticles, the biotin moiety can then be used for the specific capture or detection of biotin-binding proteins like streptavidin or avidin (B1170675) beilstein-journals.orgnih.gov. Studies have shown that surfaces functionalized with PEGylated biotin can lead to a significant enhancement in the attachment of cells compared to non-modified surfaces, even in the presence of free biotin, suggesting a complex interplay of surface interactions beilstein-journals.org. The ability to precisely control surface chemistry through such functionalization is vital for creating robust and selective bio-interfaces beilstein-journals.orgnih.gov.

Bioconjugation in Protein and Peptide Research

The bifunctional nature of Biotin-PEG6-CH2COOH makes it an indispensable tool in protein and peptide research, enabling precise modifications for a variety of applications, from diagnostics to therapeutics.

Site-Specific Labeling of Proteins and Peptides (e.g., Antibodies, Glucagon-Like Peptide-1 (GLP-1) Analogues)

Biotin-PEG6-CH2COOH is widely employed for the site-specific labeling of proteins and peptides. Its carboxylic acid group can be readily activated for conjugation to amine groups on proteins or peptides, typically via carbodiimide (B86325) chemistry (e.g., EDC/NHS). The PEG6 linker provides a flexible, hydrophilic spacer between the biotin tag and the biomolecule, which can help maintain the biomolecule's native conformation and activity acs.orgresearchgate.net. This approach is particularly valuable for creating antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs) where precise control over the drug-to-antibody ratio (DAR) and site of attachment is crucial for efficacy and safety researchgate.net. For instance, PEGylated biotinylation has been utilized in the development of targeted therapies, where antibodies or peptide analogues like GLP-1 can be selectively labeled to improve their pharmacokinetic profiles and targeting capabilities dovepress.comresearchgate.net. The use of PEGylated biotinylation can lead to higher drug-to-antibody ratios without inducing aggregation or loss of antibody affinity, which is a common challenge with more hydrophobic linkers researchgate.net.

Affinity Purification and Immobilization of Biotinylated Biomolecules

The biotin-streptavidin interaction is one of the strongest known non-covalent biological interactions, with an affinity constant (Kd) in the femtomolar range. Biotin-PEG6-CH2COOH leverages this interaction for highly efficient affinity purification and immobilization of target biomolecules. Proteins or peptides labeled with Biotin-PEG6-CH2COOH can be readily captured from complex mixtures using matrices functionalized with streptavidin or avidin beilstein-journals.orgnih.govsci-hub.se. The PEG linker plays a crucial role here by providing a flexible spacer that can improve the accessibility of the biotin tag to the immobilized streptavidin and reduce steric hindrance, leading to higher binding capacities and purification efficiencies beilstein-journals.orgnih.gov. This method is widely used for isolating and purifying proteins, antibodies, and other biomolecules for research, diagnostics, and therapeutic applications researchgate.netbeilstein-journals.orgnih.govsci-hub.se. For example, in affinity chromatography, surfaces coated with streptavidin can efficiently capture biotinylated targets, allowing for their subsequent elution and analysis beilstein-journals.orgsci-hub.se. The robust nature of the biotin-streptavidin complex ensures high specificity and low background, making it a gold standard for biomolecule immobilization and purification beilstein-journals.orgnih.gov.

Mechanistic Understandings and Design Considerations

Biotin-Avidin/Streptavidin Interaction: High Affinity and Specificity

The biotin (B1667282) moiety within Biotin-PEG6-CH2COOH is renowned for its exceptionally strong and specific interaction with avidin (B1170675) and streptavidin thermofisher.comthermofisher.comrockland.com. This non-covalent binding is characterized by an extremely high affinity, with dissociation constants (Kd) in the femtomolar to picomolar range (approximately 10-14 to 10-16 M) thermofisher.comwikipedia.orgharvard.edunih.gov. This interaction is mediated by a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions, forming one of the strongest known non-covalent biological interactions nih.gov. The binding is rapid and remains remarkably stable across a wide range of physiological conditions, including variations in pH, temperature, and the presence of organic solvents or denaturants thermofisher.comwikipedia.orgnih.gov. Streptavidin, in particular, offers an advantage over avidin due to its lack of glycosylation and near-neutral isoelectric point, resulting in significantly lower non-specific binding rockland.comwikipedia.org. This high specificity and affinity make the biotin-streptavidin system an invaluable tool for molecular detection, purification, and immobilization strategies.

PEGylation Effects in Bioconjugation and Delivery

The inclusion of a polyethylene (B3416737) glycol (PEG) chain, specifically PEG6 (hexaethylene glycol) in this compound, imparts several critical properties that enhance its utility in bioconjugation and delivery systems. PEGylation is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic profiles of biomolecules and nanoparticles ucl.ac.betandfonline.comwikipedia.orgnih.gov.

The PEG chain acts as a hydrophilic, flexible shield around the conjugated molecule. This "stealth effect" sterically hinders the recognition of the conjugate by the host's immune system ucl.ac.bewikipedia.orgnih.govmdpi.com. By masking epitopes and reducing interactions with immune cells and serum proteins, PEGylation significantly decreases immunogenicity and antigenicity ucl.ac.betandfonline.comwikipedia.orgnih.govfrontiersin.orgleadinglifetechnologies.com. This shielding effect is crucial in research models to prevent unwanted immune responses against the conjugated biomolecule or delivery vehicle, thereby allowing for more accurate assessment of its intended function. Studies suggest that anti-PEG antibodies can bind to approximately 6–7 ethylene (B1197577) glycol repeating units, highlighting the importance of PEG chain length and density in modulating immune responses leadinglifetechnologies.com.

The hydrophilic nature and increased hydrodynamic size conferred by PEGylation contribute to prolonged circulation times in vivo ucl.ac.betandfonline.comwikipedia.orgnih.govfrontiersin.org. The PEG shield repels proteins and cell surfaces, minimizing opsonization and subsequent clearance by the reticuloendothelial system (RES) ucl.ac.benih.govfrontiersin.org. This leads to reduced non-specific binding to tissues and biomolecules, thereby enhancing the bioavailability and therapeutic index of the conjugate. For instance, PEGylation of nanoparticles has been shown to increase their blood circulation half-life from minutes to hours or even days, depending on the PEG molecular weight and density researchgate.netrsc.org. A PEG molecular weight of 2 kDa or higher is generally considered necessary to effectively shield nanoparticle surfaces from protein adsorption and recognition by the MPS nih.gov.

The impact of PEGylation on cellular uptake and tissue penetration is complex and can be dependent on PEG chain length, density, and the nature of the conjugated molecule. While PEGylation generally enhances circulation time, it can sometimes hinder cellular uptake or tissue penetration by creating a steric barrier nih.govnih.gov. However, shorter PEG chains, such as PEG6, may offer a balance, providing some shielding while still allowing for interaction with target cells. In some cases, PEGylation can improve penetration into dense tissues or tumor spheroids by reducing non-specific interactions with extracellular matrix components researchgate.net. For example, PEGylated constructs have shown improved penetration into 3D tumor spheroids compared to their non-PEGylated counterparts, with minimal extracellular matrix binding and increased cellular uptake throughout the spheroid researchgate.net. Conversely, studies have also indicated that PEGylation can decrease tissue penetration, particularly for cationic proteins, while biotinylation of anionic proteins may enhance penetration nih.gov. The specific functional group and its arrangement can also influence penetration, not just the surface charge mdpi.com.

Emerging Trends and Future Directions in Biotin Peg6 Ch2cooh Research

Development of Multifunctional and Tunable Probes and Delivery Systems

The development of probes and delivery systems that can perform multiple tasks or be fine-tuned for specific environments is a major trend in biotechnology. The unique tripartite structure of Biotin-PEG-COOH compounds is central to this effort. The biotin (B1667282) group serves as a universal anchor, the PEG chain acts as a biocompatible and soluble spacer that reduces nonspecific interactions, and the terminal functional group allows for the attachment of a wide array of molecules. jenkemusa.comnih.gov

Researchers are leveraging this structure to create sophisticated, multifunctional probes. For instance, novel biotin-polyethylene glycol gold nanoparticle probes have been synthesized for use as universal constructs in the simultaneous detection of different classes of biomolecules, such as proteins and nucleic acids. nih.gov In these systems, the biotin-PEG linker facilitates the attachment of gold nanoparticles to a substrate via streptavidin, creating a stable and sensitive detection platform. nih.gov The incorporation of PEG linkers is crucial as it reduces the tendency for nonspecific probe adsorption, thereby increasing the specificity of the assay. nih.gov

Furthermore, the appendage of a biotin moiety to a bioactive molecule offers a powerful method to elucidate and analyze its intracellular binding partners through techniques like pulldown experiments. nih.gov The PEG linker's length and composition can be tuned to optimize the probe's solubility, stability, and steric properties for specific applications, from cellular imaging to targeted drug delivery. researchgate.netresearchgate.net

| Multifunctional System | Components | Function | Key Advantage | Reference |

|---|---|---|---|---|

| Universal Detection Probe | Biotin-PEG, Gold Nanoparticle (AuNP), Streptavidin | Simultaneous detection of nucleic acids and proteins | High sensitivity and versatility in multiplexed assays | nih.gov |

| Targeted Drug Delivery Nanoparticle | Biotin-PEG, Polymer (e.g., PCL), Therapeutic Agent (e.g., Paclitaxel) | Selective delivery of chemotherapy to cancer cells | Improved cellular uptake via biotin receptor interaction | researchgate.net |

| Intracellular Binding Analysis Probe | Biotin-PEG, Bioactive Small Molecule (e.g., NLRP3 inhibitor) | Identification and analysis of protein-ligand interactions | Enables pulldown experiments due to high-affinity biotin-streptavidin binding | nih.gov |

Integration into Theranostic Systems for Combined Diagnostics and Research-Based Therapeutics

Theranostics represents a paradigm shift towards integrated platforms that combine diagnostic and therapeutic capabilities in a single agent. This approach aims to enable simultaneous diagnosis, targeted therapy, and monitoring of therapeutic response. Biotin-PEG linkers are instrumental in the design of such systems due to their ability to connect targeting moieties, imaging agents, and therapeutic payloads.

The fundamental principle involves using the biotin group to target cells that overexpress biotin receptors, which is a known characteristic of many cancer cell types. researchgate.net By conjugating a therapeutic drug and an imaging agent to a nanoparticle or polymer scaffold functionalized with Biotin-PEG-COOH, a theranostic system can be created. Upon administration, the biotin targets the system to the tumor site. The imaging agent (e.g., a fluorescent dye or contrast agent) allows for visualization and diagnosis, while the therapeutic agent exerts its cytotoxic effect specifically at the target location.

Numerous studies have demonstrated that biotinylated drug delivery systems enhance the selectivity and absorption of drugs in tumor cells compared to non-biotinylated versions. researchgate.net The integration of diagnostic capabilities into these targeted systems is a logical next step, allowing for real-time tracking of the delivery vehicle and assessment of target engagement. The PEG component of the linker plays a critical role by improving the pharmacokinetic properties of the theranostic agent, prolonging its circulation time and reducing immunogenicity. nih.gov

Novel Conjugation Methodologies and Strategies for Site-Specific Biotinylation

A significant challenge in creating effective bioconjugates is controlling the point of attachment. Traditional methods often target common functional groups like surface-exposed amines, leading to a random and heterogeneous mixture of products that may compromise the bioactivity of the target protein or antibody. researchgate.net Consequently, a major research focus is the development of novel methodologies for site-specific biotinylation.

Site-specific conjugation ensures that the biotin-PEG linker is attached to a precise location on a biomolecule, preserving its functional domains and leading to a homogenous product with predictable properties. researchgate.net Several innovative strategies are being explored:

Enzymatic Ligation: Enzymes like sortase can be used to attach molecules to a specific peptide recognition sequence engineered into the target protein.

Affinity-Based Labeling: This approach uses a ligand that binds to a specific site on a protein to guide the conjugation reaction to that location. nih.gov For example, peptides with high affinity for the Fc region of antibodies can be used to direct biotinylation away from the antigen-binding site. nih.gov

Targeting Unique Functional Groups: Strategies include targeting the sulfhydryl groups in the hinge region of antibodies, which become accessible after gentle reduction. researchgate.net This method allows for controlled biotinylation at a site that does not interfere with antigen binding.

Furthermore, biotin-PEG derivatives are themselves being used as tools to advance these methodologies. For example, a method using a hetero-functional biotin-PEG-N-hydroxyl succinimide (B58015) derivative was developed to precisely identify the sites of PEGylation on a protein. nih.gov After conjugation and enzymatic digestion, the biotin-tagged peptide fragments can be isolated using an avidin (B1170675) column and identified, providing crucial information for optimizing conjugation strategies. nih.gov

| Conjugation Strategy | Description | Advantage | Disadvantage | Reference |

|---|---|---|---|---|

| Random Chemical Ligation (e.g., NHS Ester) | Targets common functional groups like primary amines, resulting in random attachment. | Simple, readily available reagents. | Produces a heterogeneous mixture; can inactivate the biomolecule. | researchgate.net |

| Site-Specific Enzymatic Ligation | Uses enzymes to attach a linker to a specific, pre-engineered recognition sequence. | Highly specific and controlled, produces a homogenous product. | Requires genetic modification of the target protein. | semanticscholar.org |

| Site-Specific Affinity-Based Labeling | An affinity ligand directs the conjugation reaction to a specific binding site on the protein. | Does not require genetic engineering; preserves protein function. | Requires a suitable high-affinity ligand for the target protein. | nih.gov |

| Site-Specific Chemical Ligation (e.g., Hinge Sulfhydryls) | Targets unique, naturally occurring sites like reduced disulfide bonds in an antibody's hinge region. | Produces a homogenous product without genetic modification. | Requires specific conditions (e.g., reduction) that must be carefully controlled. | researchgate.net |

Computational Modeling and Simulation for Predictive Conjugate Design

The design of bioconjugates has traditionally relied on empirical methods and extensive experimental screening. However, the increasing power of computational modeling and simulation is enabling a more rational, predictive approach to designing conjugates with optimal properties. This in silico strategy saves time and resources by predicting the behavior of different conjugate designs before they are synthesized in the lab.

Molecular docking simulations, for example, can be used to optimize the design of biotin-PEG conjugates. In one study, docking simulations were used to evaluate a series of biotin-PEG-naphthalimide derivatives as potential antitumor agents. nih.gov The simulations helped optimize the length of the PEG chain to ensure valid intercalation with DNA, identifying Biotin-PEG4-piperazine-1,8-naphthalimide as the most promising candidate for synthesis and further evaluation. nih.gov

Exploration of Biotin-PEG Derivatives with Varying Poly(ethylene glycol) Topologies and Terminal Functional Groups

While Biotin-PEG6-CH2COOH is a valuable and widely used linker, the future of the field lies in the exploration of a diverse library of biotin-PEG derivatives. Researchers are actively developing and utilizing derivatives with different PEG chain lengths, topologies (e.g., linear, branched, multi-arm), and a wide array of terminal functional groups to create a versatile toolbox for bioconjugation. ruixibiotech.com

Varying PEG Topologies: The architecture of the PEG spacer can significantly impact the properties of the final conjugate.

Linear PEGs: The most common type, offering flexibility and a defined length.

Branched or Multi-Arm PEGs: These structures can increase the hydrodynamic volume of the conjugate, further enhancing stability and circulation time. They also offer the possibility of attaching multiple copies of a molecule to a single biotin anchor. nih.gov

Varying Terminal Functional Groups: The true versatility of biotin-PEG linkers comes from the wide range of reactive groups that can be placed at the terminus opposite the biotin. creativepegworks.com This allows for conjugation to virtually any type of biomolecule or surface. Common functional groups include:

Amine (-NH2): Reacts with activated esters and carboxylic acids. broadpharm.com

Maleimide (B117702) (-MAL): Specifically reacts with thiol groups (-SH), common in cysteine residues. jenkemusa.com

NHS Ester: A highly reactive group for efficient coupling to primary amines. jenkemusa.com

Hydrazide: Reacts with aldehydes and ketones, often used for labeling glycoproteins. broadpharm.com

Alkyne/Azide: Used for "click chemistry" reactions, which are highly efficient and specific.

This modularity allows researchers to select the optimal biotin-PEG linker for any given application, precisely tailoring the conjugate's properties to meet specific experimental needs. jenkemusa.com

| Derivative Type | Example Functional Group/Topology | Reactive Towards | Primary Application | Reference |

|---|---|---|---|---|

| Amine-Reactive | Biotin-PEG-NHS Ester | Primary amines (-NH2) | Labeling of proteins and antibodies at lysine (B10760008) residues. | jenkemusa.com |

| Thiol-Reactive | Biotin-PEG-Maleimide | Sulfhydryl/Thiol groups (-SH) | Site-specific conjugation to cysteine residues. | jenkemusa.com |

| Carboxyl-Reactive | Biotin-PEG-Amine | Carboxylic acids (-COOH) | Coupling to proteins at aspartic/glutamic acid residues. | broadpharm.com |

| Carbonyl-Reactive | Biotin-PEG-Hydrazide | Aldehydes/Ketones | Labeling of glycoproteins after periodate (B1199274) oxidation. | broadpharm.com |

| Click Chemistry | Biotin-PEG-Azide / Biotin-PEG-Alkyne | Alkyne / Azide groups | Highly efficient and specific bioconjugation. | ruixibiotech.com |

| Multi-Arm PEG | 4-Arm or 8-Arm PEG-Biotin | Varies by terminal group | Creating hydrogels, increasing payload capacity. | ruixibiotech.com |

Q & A

Q. How does the PEG chain length in Biotin-PEG6-CH2COOH influence its functionality in biomolecular conjugation?

The PEG chain length modulates solubility, steric effects, and spatial accessibility of biotin and carboxyl groups. Shorter PEG chains (e.g., 1k–3.4k) reduce steric hindrance but may compromise solubility, while longer chains (5k–20k) enhance biocompatibility at the expense of reduced ligand accessibility . For conjugation experiments, validate PEG length compatibility with target molecules (e.g., proteins, nanoparticles) using dynamic light scattering (DLS) or size-exclusion chromatography.

Q. What are the standard protocols for conjugating Biotin-PEG6-CH2COOH to amine-containing biomolecules?

Use carbodiimide chemistry (e.g., EDC/NHS) to activate the carboxyl group, enabling amide bond formation with primary amines. Key steps:

- Dissolve Biotin-PEG6-CH2COOH in anhydrous DMSO or PBS (pH 6.0–7.4).

- Add EDC (1.5 molar equivalents) and NHS (2.0 equivalents) for 30 min at 25°C.

- Purify the activated intermediate via dialysis or desalting columns.

- Incubate with the amine-containing target (e.g., antibodies, peptides) for 2–4 hours at 4°C. Validate conjugation efficiency using MALDI-TOF or SDS-PAGE .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize steric hindrance during biotin-avidin complex formation?

Steric hindrance arises from PEG chain flexibility and biotin orientation. Strategies:

- PEG length optimization : Use shorter PEG chains (≤2k) for avidin-based assays requiring high biotin accessibility .

- Orientation control : Introduce spacer molecules (e.g., hexanoic acid) between biotin and PEG to enhance avidin binding .

- Activation efficiency : Quantify carboxyl group activation via TNBS assay to ensure >90% reactivity .

Q. What strategies mitigate batch-to-batch variability in Biotin-PEG6-CH2COOH synthesis affecting experimental reproducibility?

Variability arises from incomplete PEGylation or residual reagents. Mitigation steps:

- Purity validation : Use HPLC with UV/RI detection to confirm >95% purity and assess polydispersity index (PDI <1.1) .

- Storage protocols : Lyophilize aliquots and store at -20°C under argon to prevent hydrolysis of the carboxyl group .

- Lot documentation : Track synthesis parameters (e.g., reaction time, temperature) for correlation with performance .

Data Contradiction Analysis

Q. How to resolve contradictions in reported biotin accessibility in Biotin-PEG6-CH2COOH conjugates across studies?

Discrepancies may stem from:

- PEG chain length : Longer PEG chains reduce avidin binding efficiency due to increased hydrodynamic radius, as shown in surface plasmon resonance (SPR) studies .

- Conjugation site heterogeneity : Random carboxyl activation can lead to uneven biotin presentation. Use site-specific conjugation (e.g., cysteine-maleimide chemistry) to standardize orientation .

- Detection method limitations : Fluorescence quenching in FRET-based assays may underestimate accessibility. Validate via competitive ELISA with free biotin .

Experimental Design Considerations

Q. What are the key factors when integrating Biotin-PEG6-CH2COOH into targeted drug delivery systems?

Design parameters include:

- PEG length : Optimize for stealth properties (≥5k PEG) to evade immune clearance while ensuring drug payload release kinetics .

- Biotin density : Titrate biotin-to-carrier ratios to balance avidin binding and drug loading capacity (e.g., 1:10 molar ratio for liposomal systems) .

- Carboxyl reactivity : Pre-activate the carboxyl group to prevent premature drug conjugation during storage. Monitor stability via NMR or FTIR .

Methodological Validation

Q. How to confirm the structural integrity of Biotin-PEG6-CH2COOH after long-term storage?

- FTIR analysis : Verify characteristic peaks for biotin (1690 cm⁻¹, C=O stretch) and PEG (1100 cm⁻¹, C-O-C stretch) .

- NMR spectroscopy : Detect degradation by monitoring PEG methylene protons (δ 3.6–3.8 ppm) and biotin urea linkage (δ 6.3 ppm) .

- Functional assay : Test avidin binding capacity via streptavidin-coated microplates and HRP-conjugated detection .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.